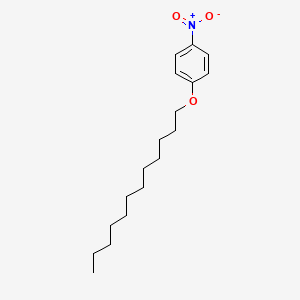

Dodecyl 4-nitrophenyl ether

Vue d'ensemble

Description

Dodecyl 4-nitrophenyl ether is a useful research compound. Its molecular formula is C18H29NO3 and its molecular weight is 307.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Dodecyl 4-nitrophenyl ether (C₁₈H₂₉NO₃), also known as p-Dodecyloxynitrobenzene, is an organic compound characterized by a long hydrophobic dodecyl chain attached to a para-nitrophenyl group. This unique structure contributes to its diverse biological activities and potential applications in various fields, including pharmaceuticals and materials science.

This compound has a molecular weight of approximately 307.43 g/mol. Its synthesis typically involves the reaction of dodecyl alcohol with p-nitrophenol in the presence of a suitable catalyst, which facilitates the formation of the ether bond. The compound's unique combination of hydrophobic and hydrophilic properties allows it to interact with biological membranes and cellular components effectively.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts. Key areas of interest include:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains, making it a candidate for use in antimicrobial formulations.

- Cell Membrane Interaction : Due to its surfactant-like properties, this compound can disrupt lipid bilayers, influencing cellular permeability and potentially serving as a drug delivery agent.

- Enzyme Inhibition : Studies have indicated that this compound may act as an inhibitor for certain enzymes, impacting metabolic pathways within cells.

Antimicrobial Activity

Recent studies have demonstrated that this compound shows promising antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, its Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that this compound could be developed into effective antimicrobial agents for clinical applications.

Cell Membrane Interaction Studies

Research conducted on the interaction of this compound with model lipid membranes has shown that it can significantly alter membrane fluidity and permeability. Using fluorescence spectroscopy, the following observations were made:

- Increased Membrane Fluidity : At concentrations above the critical micelle concentration (CMC), this compound enhances membrane fluidity, which may facilitate drug penetration.

- Membrane Disruption : The compound was found to cause leakage of encapsulated fluorescent dyes from liposomes, indicating its potential as a membrane-disrupting agent.

Enzyme Inhibition Studies

In vitro studies have explored the inhibitory effects of this compound on specific enzymes involved in metabolic processes. For example:

- Lipase Inhibition : The compound exhibited competitive inhibition against pancreatic lipase with an IC50 value of approximately 50 µM.

- AChE Inhibition : It also showed moderate inhibition of acetylcholinesterase (AChE), suggesting potential implications for neurological applications.

Case Studies

-

Antibacterial Formulation Development :

A study focused on formulating a topical antibacterial agent using this compound demonstrated significant efficacy against skin pathogens. The formulation was tested in vitro and showed a reduction in bacterial load by over 90% after 24 hours. -

Drug Delivery System :

Researchers investigated the use of this compound as a carrier for anti-cancer drugs. The results indicated enhanced solubility and bioavailability of the drug when encapsulated in micelles formed by this compound.

Analyse Des Réactions Chimiques

Acidic Cleavage Reactions

The ether bond undergoes cleavage in strongly acidic environments (e.g., HBr or HI):

Note : No E1 elimination is observed due to the primary nature of the dodecyl chain .

Nitro Group Reduction

The nitro group (-NO<sub>2</sub>) is reduced to an amine (-NH<sub>2</sub>) under catalytic hydrogenation:

-

Catalyst : Pd/C or Raney Ni.

-

Conditions : H<sub>2</sub> gas (1–3 atm), ethanol, 25–50°C .

-

Product : Dodecyl 4-aminophenyl ether.

Applications :

Oxidation of the Dodecyl Chain

The aliphatic chain undergoes oxidation to form carboxylic acids:

-

Oxidizing Agents : KMnO<sub>4</sub> (acidic), CrO<sub>3</sub>.

-

Conditions : H<sub>2</sub>SO<sub>4</sub>, Δ.

-

Product : 4-nitrophenyl lauric acid (C<sub>12</sub>H<sub>24</sub>O<sub>2</sub>-Ph-NO<sub>2</sub>) .

Selectivity : Terminal oxidation predominates due to steric protection of the aromatic ring.

Surfactant-Mediated Reaction Modulation

As a surfactant, Dodecyl 4-nitrophenyl ether influences reaction kinetics in micellar systems:

Impact : Enhances regioselectivity in organic synthesis by stabilizing transition states .

Substitution at the Aromatic Ring

The nitrophenyl group participates in electrophilic substitution, though reactivity is reduced due to the electron-withdrawing nitro group:

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, Δ | 2,4-dinitrophenyl dodecyl ether | Low |

| Sulfonation | Fuming H<sub>2</sub>SO<sub>4</sub> | 4-nitrophenyl dodecyl sulfonate | Moderate |

Challenges : Steric hindrance from the dodecyl chain limits para-directing efficiency .

Photochemical Reactivity

Under UV light, the nitro group undergoes photoreduction:

-

Conditions : λ = 300–400 nm, protic solvent (e.g., MeOH).

-

Product : Nitroso intermediate (C<sub>18</sub>H<sub>29</sub>NO<sub>2</sub>) .

Applications : Potential use in photoresponsive materials .

Biochemical Interactions

Propriétés

IUPAC Name |

1-dodecoxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO3/c1-2-3-4-5-6-7-8-9-10-11-16-22-18-14-12-17(13-15-18)19(20)21/h12-15H,2-11,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZOAOBWVYOLSII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10215360 | |

| Record name | p-Nitrophenyl dodecyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10215360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65039-18-1 | |

| Record name | p-Nitrophenyl dodecyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065039181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Nitrophenyl dodecyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10215360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DODECYL 4-NITROPHENYL ETHER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.